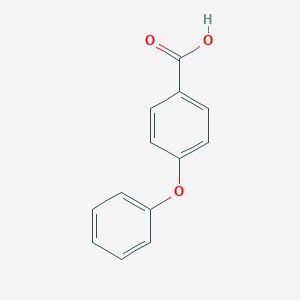

4-Phenoxybenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAQFHLUEMJOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062258 | |

| Record name | Benzoic acid, 4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-77-2 | |

| Record name | 4-Phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxybiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7YP1JL5BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Phenoxybenzoic acid CAS number 2215-77-2 properties

An In-depth Technical Guide to 4-Phenoxybenzoic Acid (CAS 2215-77-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS registry number 2215-77-2, is an aromatic carboxylic acid characterized by a phenoxy group attached to a benzoic acid moiety. This compound serves as a crucial intermediate and building block in a variety of chemical syntheses, particularly within the pharmaceutical, agrochemical, and materials science sectors. Its structural features, combining an ether linkage with a carboxylic acid group, impart a unique combination of properties that make it a versatile reagent in organic synthesis and a key component in the development of novel molecules.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, applications, and safety information for this compound.

Physicochemical Properties

This compound is a white to off-white or pale-yellow crystalline solid at room temperature.[1][4] It is sparingly soluble in water but shows solubility in hot methanol, albeit with very faint turbidity.[1][4]

Core Properties

| Property | Value | Source(s) |

| CAS Number | 2215-77-2 | [1][2][4][5] |

| Molecular Formula | C₁₃H₁₀O₃ | [1][2][3][5][6] |

| Molecular Weight | 214.22 g/mol | [2][3][5] |

| Appearance | White to slightly yellow crystalline powder | [1][4] |

| Melting Point | 163-165 °C | [4][5][7] |

| Boiling Point | 364.2 °C (estimate) | [2] |

| Density | 1.241 g/cm³ (estimate) | [2] |

| pKa | 4.57 (at 25 °C) | [1][4] |

| Solubility | Very faint turbidity in hot methanol; sparingly soluble in water | [1][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

Synthesis and Experimental Protocols

This compound is typically synthesized through nucleophilic aromatic substitution or oxidation reactions.

Synthesis from Phenol (B47542) and p-Chlorobenzoic Acid

One common method involves the reaction of phenol with p-chlorobenzoic acid in the presence of a base.[1]

Experimental Protocol:

Step 1: Preparation of Sodium Phenate

-

In a 250 ml flask, combine 94.6 g of phenol, 78 g of sodium hydroxide, and 70 g of water.

-

Heat the mixture to 60 °C and maintain the reaction for 2 hours to form sodium phenate.[8]

Step 2: Nucleophilic Aromatic Substitution

-

In a separate 1000 ml four-necked flask equipped with a reflux water separation device, add 530 g of tetrahydronaphthalene and 158.7 g of p-chlorobenzoic acid.

-

Heat the mixture to approximately 150 °C.

-

Slowly add the sodium phenate solution dropwise over about 8 hours. Water will be distilled off during the addition.

-

After the addition is complete, maintain the reaction for an additional 2 hours.[8]

Step 3: Work-up and Purification

-

Cool the reaction mixture to 30 °C.

-

Add the resulting solid to a 1000 ml flask and stir with 500 ml of water.

-

Filter the mixture.

-

Resuspend the solid in 300 ml of water and adjust the pH to 1 with concentrated hydrochloric acid to precipitate the crude this compound.

-

Filter the crude product.

-

Recrystallize the crude product from 95% ethanol (B145695). Add the crude solid to 600 g of 95% ethanol and heat to reflux until dissolved.

-

Cool the solution slowly to 10 °C with stirring to precipitate the purified product.

-

Filter and dry the final product.[8]

Synthesis via Oxidation of 4-Phenoxyacetophenone

Another synthetic route involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite (B82951) as the oxidant, catalyzed by polyethylene (B3416737) glycol (PEG)-400.[8]

Synthesis via Friedel-Crafts Acylation and Halogenation

A multi-step process involving a Friedel-Crafts acylation followed by a halogenation reaction can also be employed.[9]

Experimental Workflow:

Caption: Synthesis workflow for this compound via acylation and halogenation.

Applications in Research and Drug Development

This compound is a valuable compound with diverse applications:

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals.[3][8] Notably, it is used in the production of Sitafloxacin, a fluoroquinolone antibiotic.[4][10] It also serves as a building block for anti-inflammatory and analgesic drugs.[1][3]

-

Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides.[1][3]

-

Cosmetics: It is used as a UV filter in cosmetic products to protect the skin from harmful UV radiation.[1]

-

Materials Science: this compound is employed in the synthesis of liquid crystals for display technologies and in the development of polymers with enhanced thermal and mechanical properties.[5]

-

Biochemical Research: It is used in studies related to enzyme inhibition.[3] For instance, it has been shown to block the DNA binding of the human papillomavirus (HPV) E2 protein.[4][10]

Logical Relationship in Drug Intermediate Synthesis

Caption: Role of this compound as a key intermediate in pharmaceuticals.

Safety and Handling

This compound is classified as an irritant and requires careful handling.

Hazard Identification

-

GHS Classification:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[1]

Storage and Handling

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[1] Store locked up.[1] It should be sealed in a dry, room temperature environment.[1][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles), and a dust mask (type N95 or equivalent).

Toxicity

Information on the toxicity of this compound is limited. However, based on its structure, it is generally considered to have low acute toxicity.[1] Prolonged or repeated exposure may cause mild irritation to the eyes, skin, and respiratory tract.[1] There is no conclusive evidence linking it to carcinogenic effects.[1]

Conclusion

This compound (CAS 2215-77-2) is a well-characterized compound with significant utility in both academic research and industrial applications. Its straightforward synthesis and versatile reactivity make it an important precursor for a range of valuable products, particularly in the pharmaceutical and materials science fields. Adherence to appropriate safety protocols is essential when handling this compound due to its irritant properties. This guide provides a foundational understanding for professionals working with or considering the use of this compound in their research and development endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 2215-77-2 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. A17998.14 [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. sihaulichemicals.co.in [sihaulichemicals.co.in]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzoic acid (CAS No. 2215-77-2) is an aromatic carboxylic acid that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science.[1] Its rigid molecular structure, featuring a benzoic acid moiety linked to a phenoxy group, imparts a unique combination of properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and structured data for ease of reference.

Chemical Structure and Identification

-

IUPAC Name: this compound

-

Synonyms: p-Phenoxybenzoic acid, Diphenyl ether 4-carboxylic acid[3]

-

CAS Number: 2215-77-2

-

Molecular Formula: C₁₃H₁₀O₃

-

Molecular Weight: 214.22 g/mol

-

InChI Key: RYAQFHLUEMJOMF-UHFFFAOYSA-N

-

Canonical SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O[4]

Physical Properties

This compound is a white to slightly yellow crystalline powder at room temperature.[3][5]

| Property | Value | References |

| Melting Point | 163-165 °C | |

| Boiling Point | ~314.35 °C (rough estimate) | [6] |

| Solubility | Sparingly soluble in water. Very faint turbidity in hot methanol. | [6][7] |

| pKa | 4.57 (at 25 °C) | [6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the carboxylic acid and the diaryl ether functional groups. The carboxylic acid group is acidic and can undergo typical reactions such as esterification, amidation, and salt formation. The aromatic rings can participate in electrophilic substitution reactions, although the phenoxy group is an activating group and the carboxyl group is a deactivating group, which will influence the position of substitution. The ether linkage is generally stable but can be cleaved under harsh conditions.

Spectral Data

¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.5 (approx.) | br s | 1H | -COOH |

| 8.15 - 8.10 | m | 2H | Aromatic H (ortho to -COOH) |

| 7.45 - 7.39 | m | 2H | Aromatic H (phenoxy group) |

| 7.25 - 7.19 | m | 1H | Aromatic H (phenoxy group) |

| 7.10 - 7.05 | m | 2H | Aromatic H (phenoxy group) |

| 7.04 - 6.99 | m | 2H | Aromatic H (meta to -COOH) |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration. Data interpreted from publicly available spectra.[4]

¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| 171.5 (approx.) | -COOH |

| 162.0 (approx.) | C (para to -COOH, attached to ether O) |

| 156.0 (approx.) | C (attached to ether O, phenoxy ring) |

| 132.5 (approx.) | CH (ortho to -COOH) |

| 130.0 (approx.) | CH (phenoxy ring) |

| 125.0 (approx.) | C (ipso, -COOH) |

| 120.0 (approx.) | CH (phenoxy ring) |

| 118.0 (approx.) | CH (meta to -COOH) |

| 117.5 (approx.) | CH (phenoxy ring) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. Data interpreted from publicly available spectra.[8]

Infrared (IR) Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[3]

| Wavenumber (cm⁻¹) | Vibration |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1600, 1500, 1450 | C=C stretch (aromatic rings) |

| ~1240 | C-O stretch (ether) |

Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 214, corresponding to its molecular weight.[9]

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.[10]

Procedure:

-

A small amount of the crystalline sample is placed in a capillary tube, which is sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[10]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a pH meter as the base is added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis of this compound

A common method for the synthesis of this compound is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide.[11] A specific example is the reaction of phenol with p-chlorobenzoic acid.[12]

Procedure:

-

Phenol is reacted with sodium hydroxide (B78521) in water at 60 °C to form sodium phenoxide.[12]

-

In a separate flask, p-chlorobenzoic acid is dissolved in a high-boiling solvent such as tetralin.[12]

-

The sodium phenoxide solution is slowly added to the p-chlorobenzoic acid solution at approximately 150 °C.[12]

-

The reaction mixture is heated for several hours.[12]

-

After cooling, the product is precipitated by acidification with a strong acid (e.g., HCl).[12]

-

The crude this compound is then purified by recrystallization from a suitable solvent like ethanol.[12]

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. It is an intermediate in the production of sitafloxacin, a fluoroquinolone antibiotic.[6] Furthermore, its derivatives have been investigated for their potential as anti-inflammatory agents.[1] In the field of materials science, it is used in the development of liquid crystals and high-performance polymers.[2]

Visualizations

Caption: Synthesis workflow for this compound via Ullmann condensation.

Caption: Relationship between core properties and applications of this compound.

References

- 1. 4-PhenylbenzoicAcid | C13H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Benzoic acid, 4-phenoxy- [webbook.nist.gov]

- 4. This compound(2215-77-2) 1H NMR spectrum [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 2215-77-2 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound(2215-77-2) 13C NMR spectrum [chemicalbook.com]

- 9. Benzoic acid, 4-phenoxy- [webbook.nist.gov]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 4-Phenoxybenzoic Acid: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties of 4-Phenoxybenzoic acid, with a specific focus on its melting point and solubility. This document is intended to be a valuable resource for professionals in research, development, and quality control.

Core Physicochemical Properties of this compound

This compound is a white to slightly yellow crystalline powder.[1] It is an aromatic carboxylic acid with a phenoxy group attached to the benzene (B151609) ring. This structure imparts a combination of hydrophobic and hydrophilic characteristics, influencing its solubility and other physical properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for the melting point and solubility of this compound.

Table 1: Melting Point of this compound

| Parameter | Value (°C) | Source(s) |

| Melting Point Range | 163-165 | [1][2][3] |

| Melting Point Range | 159.0-165.0 | [4] |

| Melting Point | 144-146 | [5] |

Note: The slight variations in melting point ranges can be attributed to different experimental conditions and the purity of the sample.

Table 2: Solubility of this compound

| Solvent | Solubility Description | Source(s) |

| Water | Sparingly soluble | |

| Hot Methanol | Very faint turbidity | [1][3][5] |

Experimental Protocols

The following sections detail the standardized experimental methodologies for determining the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[6][7][8][9][10][11]

Principle: A small, finely powdered sample of the organic compound is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.[8][12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[8]

-

Capillary tubes (sealed at one end)[8]

-

Thermometer (calibrated)[12]

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.[12]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[13]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[12]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[13]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[14]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[15][16]

Principle: A known mass of the solute is added in small increments to a fixed volume of the solvent at a constant temperature until saturation is reached.

Apparatus:

-

Analytical balance

-

Test tubes or small flasks with stoppers[15]

-

Graduated cylinder or pipette[15]

-

Spatula[15]

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath

Procedure:

-

Solvent Measurement: A precise volume of the solvent (e.g., 10 mL of water or methanol) is measured and placed into a test tube or flask.[15]

-

Temperature Control: The vessel containing the solvent is placed in a constant temperature bath to maintain the desired experimental temperature.

-

Solute Addition: A pre-weighed amount of this compound is added to the solvent.

-

Dissolution: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing and to facilitate dissolution.[17]

-

Observation: The mixture is observed to see if the solid has completely dissolved.

-

Incremental Addition: If the solid dissolves completely, more pre-weighed increments of the solute are added, with agitation after each addition, until a point is reached where a small amount of undissolved solid remains.[15]

-

Equilibration: The saturated solution is then stirred for an extended period to ensure equilibrium is reached.

-

Quantification: The total mass of the dissolved solute is calculated by subtracting the mass of the remaining undissolved solid from the total mass of the solute added. The solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL).

Visualizations

The following diagrams illustrate the experimental workflows and a key logical relationship in the analysis of this compound.

Caption: Experimental Workflow for Melting Point Determination.

Caption: Experimental Workflow for Solubility Determination.

Caption: Logical Relationship Between Purity and Melting Point.

References

- 1. This compound | 2215-77-2 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. 2215-77-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound, 99%, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 5. This compound [chembk.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. physical chemistry - Effect of impurities on melting point - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. tutorchase.com [tutorchase.com]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. m.youtube.com [m.youtube.com]

- 14. byjus.com [byjus.com]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. Solubility - Wikipedia [en.wikipedia.org]

- 17. education.com [education.com]

Spectroscopic Analysis of 4-Phenoxybenzoic Acid: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 4-Phenoxybenzoic acid (CAS No. 2215-77-2), a compound of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These tables provide a clear and concise presentation of the key spectral features for easy reference and comparison.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound was analyzed in Chloroform-d (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS). The data presented is an interpretation of the spectrum available from public databases.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration (Relative No. of H) | Assignment |

| ~8.08 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~7.41 | Triplet | 2H | Aromatic H (meta to -OPh) |

| ~7.21 | Triplet | 1H | Aromatic H (para to -OPh) |

| ~7.09 | Doublet | 2H | Aromatic H (meta to -COOH) |

| ~7.03 | Doublet | 2H | Aromatic H (ortho to -OPh) |

| Not Observed (Expected ~10-13) | Broad Singlet | 1H | Carboxylic Acid H (-COOH) |

Note: The acidic proton of the carboxylic acid is often not observed in CDCl₃ due to hydrogen-deuterium exchange with trace amounts of D₂O or it may appear as a very broad signal.

¹³C NMR Spectroscopy Data

Infrared (IR) Spectroscopy Data

The following table lists the major characteristic absorption bands from the gas-phase infrared spectrum of this compound.[3] The positions are given in wavenumbers (cm⁻¹).

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| ~3580 | O-H (Carboxylic Acid) | Stretching (monomer) |

| ~3070 | C-H (Aromatic) | Stretching |

| ~1760 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1490 | C=C (Aromatic) | Ring Stretching |

| ~1240 | C-O (Ether) | Asymmetric Stretching |

| ~1200 | C-O (Carboxylic Acid) | Stretching |

| ~930 | O-H (Carboxylic Acid) | Out-of-Plane Bending (dimer) |

Mass Spectrometry (MS) Data

The mass spectrum was obtained by electron ionization (EI). The table below lists the key mass-to-charge ratios (m/z) and their relative intensities. The molecular weight of this compound is 214.22 g/mol .[1][4]

| m/z | Relative Intensity (%) | Assignment |

| 214 | 100 | [M]⁺ (Molecular Ion) |

| 197 | 28.7 | [M - OH]⁺ |

| 169 | 9.9 | [M - COOH]⁺ |

| 141 | 9.4 | [C₉H₅O]⁺ |

| 77 | 6.1 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 3.3 | [C₄H₃]⁺ |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube to prevent solvent evaporation.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).

-

Acquire the NMR data.

-

-

Data Processing:

-

Apply a Fourier transform (FT) to the raw free induction decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (δ = 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Place a small amount (a few milligrams) of this compound into a small vial.

-

Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) to dissolve the solid.

-

Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

If the resulting film is too thin (weak peaks), add another drop of the solution and let it evaporate. If it is too thick (peaks are too intense and broad), clean the plate and prepare a more dilute solution.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂ and H₂O) absorptions.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the solid this compound into the ion source, typically via a direct insertion probe.

-

Heat the probe to volatilize the sample into the gas phase within the high vacuum of the ion source.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, charged species.

-

-

Mass Analysis:

-

Accelerate the newly formed ions out of the ion source using an electric potential.

-

Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a magnetic sector or a quadrupole).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector. The detector generates a signal that is proportional to the abundance of ions at each m/z value.

-

-

Data Processing:

-

The instrument's software plots the relative abundance of the ions versus their m/z ratio to generate a mass spectrum.

-

Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

-

References

A Comprehensive Technical Guide to the Synthesis of 4-Phenoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core synthetic methodologies for producing 4-phenoxybenzoic acid, a key intermediate in pharmaceuticals and material science. This document provides a detailed overview of prominent synthetic routes, complete with experimental protocols and quantitative data to facilitate comparative analysis and application in a laboratory setting.

Introduction: Discovery and Significance

The synthesis of this compound was first reported in the mid-20th century. Historical accounts credit Slotta and Soremball with the initial preparation of this compound through the oxidation of 4-phenoxybenzaldehyde. Since its discovery, this compound has emerged as a valuable building block in organic synthesis. Its utility is particularly notable in the pharmaceutical industry as an intermediate for anti-inflammatory agents and other bioactive compounds. Furthermore, it finds applications in materials science, contributing to the development of specialized polymers and liquid crystals.[1]

Core Synthetic Methodologies

Several key synthetic strategies have been developed and refined for the synthesis of this compound. The most prominent and widely employed methods include the Ullmann condensation, a two-step approach involving Friedel-Crafts acylation followed by oxidation, and the more modern Buchwald-Hartwig cross-coupling reaction. Each of these methods offers distinct advantages and is suited to different laboratory capabilities and substrate requirements.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-oxygen bonds between an aryl halide and a phenol (B47542).[2][3] This method remains a robust and high-yielding approach for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Phenol | p-Chlorobenzoic acid | Copper | Tetralin | 150 | 10 | 89.0 | 99.5 |

Materials:

-

Phenol (94.6 g)

-

Sodium hydroxide (B78521) (78 g)

-

Water (70 g)

-

p-Chlorobenzoic acid (158.7 g)

-

Tetrahydronaphthalene (530 g)

-

Concentrated hydrochloric acid

-

Activated carbon

Procedure:

-

Preparation of Sodium Phenate: In a 250 mL flask, combine phenol (94.6 g), sodium hydroxide (78 g), and water (70 g). Heat the mixture to 60°C and maintain for 2 hours to ensure the near-complete formation of sodium phenate. Keep the resulting solution at this temperature until use.

-

Ullmann Condensation: In a 1000 mL four-necked flask equipped with a reflux water separation device, add tetrahydronaphthalene (530 g) and p-chlorobenzoic acid (158.7 g). Heat the mixture to approximately 150°C.

-

Slowly add the prepared sodium phenate solution dropwise to the heated mixture over a period of about 8 hours. Water will be distilled off and collected in the water separator as the addition proceeds.

-

After the addition is complete, maintain the reaction at 150°C for an additional 2 hours.

-

Work-up and Purification: Cool the reaction mixture to 30°C. Add the resulting solid to a 1000 mL flask and stir with 500 mL of water.

-

Filter the mixture. The collected solid is then washed with 300 mL of water and the pH is adjusted to 1 with concentrated hydrochloric acid to precipitate the crude this compound.

-

Filter the crude product. The wet product (approximately 318 g) is transferred to a 1000 mL flask, and 600 g of 95% ethanol is added.

-

Heat the mixture to reflux until all the solid dissolves. Add 5 g of activated carbon and continue to reflux for 1 hour.

-

Filter the hot solution and allow the filtrate to cool slowly to 10°C with stirring to induce crystallization.

-

Collect the precipitated white solid by filtration and dry to obtain 190.7 g of this compound (89.0% yield) with a purity of 99.5%.[4]

Caption: Workflow for the Ullmann synthesis of this compound.

Friedel-Crafts Acylation and Subsequent Oxidation

This two-step approach involves the Friedel-Crafts acylation of diphenyl ether to form 4-phenoxyacetophenone, which is then oxidized to yield this compound. This method is advantageous as it often utilizes readily available and less expensive starting materials.

The Friedel-Crafts acylation of diphenyl ether with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂) produces 4-phenoxyacetophenone.[5] The reaction is typically carried out at low temperatures to favor para-substitution.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Diphenyl ether | Acetyl chloride | AlCl₃ | Dichloromethane (B109758) | 0-5 | High |

| Diphenyl ether | Acetyl chloride | ZnCl₂ | Dichloromethane | 0-5 | High |

Materials:

-

Diphenyl ether (100 kg)

-

Aluminum chloride (85 kg)

-

Dichloromethane (800 kg)

-

Acetyl chloride

Procedure:

-

In a suitable reactor, add dichloromethane (800 kg) and, while stirring, add diphenyl ether (100 kg) and aluminum chloride (85 kg).

-

Cool the reaction mixture to 0-5°C.

-

Slowly add a mixture of acetyl chloride and dichloromethane dropwise to the cooled solution.

-

Maintain the temperature at 0-5°C for a period of time to allow the reaction to complete.

-

Upon completion, the reaction is worked up and the intermediate, 4-phenoxyacetophenone, is purified.[5]

The intermediate, 4-phenoxyacetophenone, is oxidized to this compound. A common method for this transformation is the haloform reaction, using an oxidizing agent like sodium hypochlorite (B82951) or sodium hypobromite.

| Reactant | Oxidizing Agent | Catalyst | Yield (%) |

| 4-Phenoxyacetophenone | Sodium hypochlorite | PEG-400 | - |

| 4-Phenoxyacetophenone | Potassium hypochlorite | - | 64 |

Note: Specific yield for the PEG-400 catalyzed reaction was not provided in the search results.

Materials:

-

4-Phenoxyacetophenone

-

Sodium hypochlorite solution

-

Polyethylene (B3416737) glycol (PEG)-400 (as a phase-transfer catalyst)

-

Acid for work-up (e.g., HCl)

Procedure:

-

In a reaction vessel, dissolve 4-phenoxyacetophenone in a suitable solvent.

-

Add the polyethylene glycol (PEG)-400 catalyst.

-

Slowly add the sodium hypochlorite solution to the reaction mixture.

-

The reaction is stirred until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction mixture is acidified to precipitate the this compound.

-

The product is then filtered, washed, and dried.[4]

Caption: Two-step synthesis of this compound.

Buchwald-Hartwig Cross-Coupling

A more contemporary approach to forming the C-O bond in this compound is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed method offers a versatile and often milder alternative to the traditional Ullmann condensation.[6] It is particularly useful for coupling a wide range of aryl halides or triflates with alcohols or phenols.

While a specific detailed protocol for the synthesis of this compound using this method was not found in the provided search results, a general procedure can be outlined based on the principles of Buchwald-Hartwig C-O coupling.

-

Palladium Catalyst: A palladium(0) source is required, often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed catalyst like a palladacycle.

-

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for the catalytic cycle. Examples include biaryl phosphines like SPhos or XPhos.

-

Base: A non-nucleophilic base is necessary, with common choices being alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) or carbonates (e.g., Cs₂CO₃, K₂CO₃).

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

-

Reaction Conditions: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from room temperature to elevated temperatures (80-110°C), depending on the reactivity of the substrates.

Materials:

-

4-Halobenzoic acid (e.g., 4-bromobenzoic acid or its corresponding ester)

-

Phenol

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BippyPhos)

-

Base (e.g., K₃PO₄)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-halobenzoic acid derivative, phenol, the palladium precatalyst, the phosphine ligand, and the base.

-

Anhydrous solvent is added, and the vessel is sealed.

-

The reaction mixture is heated to the desired temperature with vigorous stirring.

-

The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the crude product is subjected to an appropriate work-up and purification procedure, which may involve extraction and chromatography.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-O coupling.

Conclusion

The synthesis of this compound can be achieved through several effective methodologies. The classical Ullmann condensation remains a high-yielding and reliable method. The two-step process of Friedel-Crafts acylation followed by oxidation offers an alternative route that can be advantageous in terms of starting material cost and availability. For researchers seeking milder conditions and broader substrate scope, the modern Buchwald-Hartwig cross-coupling presents a powerful, albeit potentially more catalyst-intensive, option. The selection of the most appropriate synthetic route will depend on factors such as the desired scale of production, available laboratory equipment, cost considerations, and the specific functional group tolerance required for the target application. This guide provides the foundational technical information to assist researchers in making an informed decision for their synthetic needs.

References

- 1. Synthesis and preparation process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Biological Activity of 4-Phenoxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzoic acid and its derivatives represent a class of organic compounds with a versatile scaffold that has garnered significant interest in medicinal chemistry. The core structure, consisting of a benzoic acid moiety linked to a phenoxy group, provides a unique combination of hydrophilicity and lipophilicity, making it a promising platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities exhibited by this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays, a comprehensive summary of quantitative activity data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development in this area.

I. Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis.

Mechanisms of Anticancer Action

A primary mechanism of action for several this compound derivatives is the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases (RTKs) and matrix metalloproteinases (MMPs).

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Some derivatives, particularly 4-phenoxy-phenyl isoxazoles, have been identified as inhibitors of VEGFR-2, a key mediator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby inhibiting tumor growth and metastasis.

-

Matrix Metalloproteinase (MMP) Inhibition: 4-Phenoxybenzenesulfonyl pyrrolidine (B122466) derivatives have shown inhibitory activity against MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a process that facilitates tumor cell invasion and metastasis. Inhibition of MMP-2 and MMP-9 can therefore prevent the spread of cancer cells to distant organs.

-

Acetyl-CoA Carboxylase (ACC) Inhibition: Certain 4-phenoxy-phenyl isoxazoles act as inhibitors of ACC, a critical enzyme in fatty acid synthesis. Cancer cells often exhibit increased de novo fatty acid synthesis to support rapid proliferation and membrane production. By inhibiting ACC, these compounds can disrupt this metabolic pathway and selectively target cancer cells.

-

PI3K/AKT/mTOR Pathway Modulation: The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Evidence suggests that some phenolic compounds, including derivatives of benzoic acid, can exert their anticancer effects by modulating this pathway, leading to cell cycle arrest and apoptosis.[1][2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related compounds against various human cancer cell lines.

| Compound Class/Derivative | Target Cell Line | Activity (IC₅₀) | Reference |

| 4-Phenoxy-phenyl isoxazoles | A549 (Lung) | 0.22 - 21.8 µM | [4] |

| HepG2 (Liver) | 0.26 - >50 µM | [4] | |

| MCF-7 (Breast) | 0.21 - >50 µM | [5] | |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (Breast) | 15.6 - 18.7 µM | [5] |

| 2-(4'-substitutedsulfonamido)benzoic acid | A549, HepG2, HuCCA-1, MOLT-3 | IC₅₀ > 50 µg/mL | [5] |

| 4-hydrazinobenzoic acid derivatives | HCT116 (Colon), MCF-7 (Breast) | Apoptosis induction | [5] |

| Phosphomolybdate based hybrid | HepG2 (Liver) | 33.79 µmol L⁻¹ | [6] |

| A549 (Lung) | 25.17 µmol L⁻¹ | [6] | |

| MCF-7 (Breast) | 32.11 µmol L⁻¹ | [6] |

II. Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent activity in both in vitro and in vivo models.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes and mediators of the inflammatory response.

-

Cyclooxygenase (COX) Inhibition: Several derivatives have been shown to inhibit COX enzymes, particularly COX-2, which is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.[7][8][9][10][11]

Quantitative Anti-inflammatory Activity Data

The table below presents the in vitro and in vivo anti-inflammatory activity of selected this compound derivatives and related compounds.

| Compound Class/Derivative | Assay | Activity (IC₅₀ / % Inhibition) | Reference |

| Isonicotinic acid derivatives | COX-2 Inhibition | IC₅₀ = 1.42 - 8.6 µM | [7] |

| Tetrazole-based derivatives | COX-2 Inhibition | IC₅₀ = 15.56 - 19.77 nM | [7] |

| 2-Aryl-quinoline-4-carboxylic acid derivative | COX-2 Inhibition | IC₅₀ = 0.077 µM | [10] |

| Quinazolinone derivative | COX-2 Inhibition | 47.1% inhibition at 20 µM | [11] |

| 4-o-methyl-benzenesulfonyl benzoxazolone | Carrageenan-induced paw edema | Dose-dependent reduction | [7] |

III. Antimicrobial Activity

A number of this compound derivatives have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action are still under investigation but may involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. For instance, 4-ethoxybenzoic acid has been shown to inhibit biofilm formation in Staphylococcus aureus and increase its sensitivity to vancomycin (B549263).[12]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected this compound derivatives and related compounds against various bacterial and fungal strains.

| Compound Class/Derivative | Microorganism | Activity (MIC) | Reference |

| 4-Aminobenzoic acid Schiff bases | Staphylococcus aureus (MRSA) | from 15.62 µM | [13] |

| Mycobacterium tuberculosis | ≥ 62.5 µM | [13] | |

| Fungi | ≥ 7.81 µM | [13] | |

| 1-O-(4-hydroxybenzoyl)-glycerol | Staphylococcus aureus | Comparable to commercial parabens | [14] |

| Escherichia coli | Comparable to commercial parabens | [14] | |

| 4-Ethoxybenzoic acid | Staphylococcus aureus | Biofilm inhibition up to 87% | [12] |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is adapted from commercially available kinase assay kits and has been used to evaluate 4-phenoxy-phenyl isoxazoles.[15]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP (Adenosine triphosphate)

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, VEGFR-2 enzyme, and the peptide substrate.

-

Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro MMP-2 and MMP-9 Inhibition Assay (Fluorogenic)

This protocol is suitable for evaluating the inhibitory activity of compounds like 4-phenoxybenzenesulfonyl pyrrolidine derivatives against MMP-2 and MMP-9.[16][17]

Materials:

-

Recombinant human MMP-2 and MMP-9

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Test compounds dissolved in DMSO

-

Fluorescence microplate reader

Procedure:

-

Activate the pro-MMP-2 and pro-MMP-9 enzymes according to the manufacturer's instructions (e.g., with APMA).

-

In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).

-

Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for assessing the acute anti-inflammatory activity of compounds such as 4-(2-phenoxyphenyl)semicarbazones.[18][19][20][21][22]

Animals:

-

Male Wistar rats or Swiss albino mice.

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compounds, vehicle (control), or reference drug orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

V. Mandatory Visualizations

Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival and is a target for many anticancer therapies. This compound derivatives may exert their effects by inhibiting components of this pathway.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 6. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. inotiv.com [inotiv.com]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. researchgate.net [researchgate.net]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

4-Phenoxybenzoic Acid: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice. Always consult the specific SDS for 4-Phenoxybenzoic acid provided by the supplier and follow all applicable safety regulations.

Introduction

This compound (CAS No. 2215-77-2) is an aromatic carboxylic acid with applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals for display technologies.[1] Its molecular structure, featuring a phenoxy group attached to a benzoic acid moiety, imparts specific chemical properties that necessitate a thorough understanding of its safety and handling requirements. This guide provides a comprehensive overview of the known safety, toxicity, and handling information for this compound, compiled from available safety data sheets and toxicological guidelines.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity (single exposure) | 3 |

Source:[2]

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] | |

| H335 | May cause respiratory irritation.[3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| (Response) | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| (Storage) | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Table 3: Acute Toxicity Data

| Route of Exposure | Species | Value |

| Intravenous | Rat | TDLo: 10,711 mg/kg[4] |

It is important to note that the absence of data does not imply that the substance is non-toxic. Based on its classification, it is known to cause skin, eye, and respiratory irritation.[3]

Information regarding chronic toxicity, carcinogenicity, and reproductive toxicity of this compound is not available.

For the related compound, 4-hydroxybenzoic acid, the oral LD50 in rats is reported to be greater than 2,000 mg/kg, and it is considered to be slightly irritating to the skin and moderately irritating to the eyes.[6] While this information may be of interest, it is crucial to understand that these values do not directly apply to this compound due to structural differences.

Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following sections describe the general methodologies for key toxicological endpoints relevant to this compound.

Skin Irritation Testing

The potential for a chemical to cause skin irritation is assessed using methods like the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[7][8]

Methodology:

-

Tissue Preparation: A reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.[9]

-

Application of Test Substance: A defined amount of the test substance is applied topically to the surface of the RhE tissue.[9]

-

Exposure and Incubation: The tissue is exposed to the substance for a specific period, typically 60 minutes, followed by rinsing and a post-incubation recovery period of 42 hours.[9][10]

-

Viability Assessment: Cell viability is determined using a quantitative method, most commonly the MTT assay.[9] In this assay, the mitochondrial dehydrogenase of viable cells converts the MTT reagent into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[10]

-

Classification: The substance is classified as an irritant (GHS Category 2) if the tissue viability is reduced to ≤ 50% of the negative control.[9][11]

Eye Irritation Testing

The potential for a chemical to cause serious eye damage or eye irritation is evaluated using methods like the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).[2]

Methodology:

-

Animal Selection and Preparation: Healthy, adult albino rabbits are typically used for this test.[12] Both eyes of each animal are examined before testing to ensure there are no pre-existing injuries or irritation.[2]

-

Test Substance Administration: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[13][14]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[13] The degree of eye irritation is scored for the cornea, iris, and conjunctiva. The observation period can be extended up to 21 days to assess the reversibility of the effects.[13][15]

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Mutagenicity Testing

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[16][17]

Methodology:

-

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth) are used.[16]

-

Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[16][18] The S9 fraction simulates the metabolic processes that occur in mammals.[16]

-

Incubation: The bacteria are plated on a minimal agar (B569324) medium that lacks histidine.[17]

-

Evaluation: If the test substance is a mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize their own histidine and form visible colonies.[17] A significant increase in the number of revertant colonies compared to the control plates indicates a mutagenic potential.[17]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Engineering Controls:

-

Use only outdoors or in a well-ventilated area.[2]

-

Ensure adequate ventilation, especially in confined areas.

-

Provide eyewash stations and safety showers close to the workstation.[19]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Handling:

-

Avoid contact with skin, eyes, and clothing.[19]

-

Avoid breathing dust.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a dry, cool, and well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Store locked up.[2]

-

Incompatible materials to avoid include strong oxidizing agents and strong bases.[19]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]

-

Ingestion: Clean mouth with water and drink plenty of water. Get medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO2).[19]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Environmental Information

There is limited specific ecotoxicity data available for this compound. It is advised to prevent its release into the environment. Do not empty into drains or allow it to contaminate ground water systems.[2]

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While detailed quantitative toxicity data are limited, the available information from safety data sheets provides a clear basis for implementing appropriate safety measures. Adherence to proper handling procedures, use of personal protective equipment, and implementation of engineering controls are crucial for minimizing risk in a laboratory or industrial setting. Further toxicological studies would be beneficial for a more comprehensive understanding of the substance's long-term health effects.

References

- 1. ndep.nv.gov [ndep.nv.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. mbresearch.com [mbresearch.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. x-cellr8.com [x-cellr8.com]

- 10. sterlab-store.com [sterlab-store.com]

- 11. iivs.org [iivs.org]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ecetoc.org [ecetoc.org]

- 15. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. d-nb.info [d-nb.info]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Ubiquitous Presence of Phenoxybenzoic Acids in the Environment: A Technical Guide for Researchers

An In-depth Technical Guide on the Occurrence, Analysis, and Biological Implications of Phenoxybenzoic Acids for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Phenoxybenzoic acids (PBAs), most notably 3-phenoxybenzoic acid (3-PBA), are compounds of significant interest in environmental science and toxicology. Contrary to what their name might suggest, there is no substantive evidence to support the natural occurrence of phenoxybenzoic acids in plants, fungi, or marine organisms. Instead, their prevalence in the environment is a direct consequence of the widespread use of synthetic pyrethroid insecticides. This technical guide provides a comprehensive overview of the anthropogenic origins of PBAs, their distribution in various environmental and biological matrices, detailed analytical methodologies for their detection and quantification, and an exploration of their potential biological activities and signaling pathways.

Anthropogenic Origin: The Link to Pyrethroid Insecticides

Phenoxybenzoic acids are the primary metabolites of a class of synthetic insecticides known as pyrethroids. These insecticides are structurally based on natural pyrethrins (B594832) from chrysanthemum flowers but are synthetically modified for greater environmental stability[1][2]. Pyrethroids containing a 3-phenoxybenzyl moiety, such as permethrin, cypermethrin, and deltamethrin, undergo metabolic degradation in organisms and the environment, leading to the formation of 3-phenoxybenzoic acid[2][3][4]. 4-Phenoxybenzoic acid, on the other hand, is not known to occur naturally and is primarily encountered as a synthetic chemical intermediate[5].

The metabolic transformation of pyrethroids to 3-PBA primarily occurs through ester hydrolysis, a reaction catalyzed by carboxylesterases in mammals and other organisms. The resulting 3-phenoxybenzyl alcohol is then oxidized to 3-phenoxybenzoic acid[4][6]. This metabolic pathway is a key detoxification mechanism, converting the more neurotoxic parent pyrethroid into a more water-soluble compound that can be excreted from the body, primarily in urine[3].

Environmental Occurrence and Quantitative Data

As a result of extensive pyrethroid use in agriculture, public health, and residential settings, 3-PBA is now a ubiquitous environmental contaminant. It is frequently detected in various matrices, including soil, water, and a wide range of biological samples. The following tables summarize representative concentrations of 3-PBA found in human urine, providing a snapshot of global exposure levels.

Table 1: Representative Concentrations of 3-Phenoxybenzoic Acid in Human Urine (General Population)

| Population Group | Country/Region | Sample Size (n) | Median Concentration (µg/g creatinine) | Year of Study | Reference |

| Children | North America | Varies | 0.2 - 4.7 | 1999-2016 | [1] |

| Pregnant Women | North America | Varies | 0.23 - 1.55 | 1997-2014 | [1] |

| Adults | North America | Varies | 0.11 - 3.34 | 1999-2017 | [1] |

| Children | South Korea | 70 | 1.46 | 2011 | [7] |

| Pregnant Women | Portugal | 145 | 0.263 | 2018-2019 | [8] |

| Pregnant Women | China | Not specified | 1.55 | Not specified | [8] |

| Adults | North Carolina, USA | 50 | 1.74 | 2009-2011 | [9] |

Table 2: Concentrations of 3-Phenoxybenzoic Acid in Human Urine (Occupationally Exposed Populations)

| Population Group | Country/Region | Sample Size (n) | Median/Mean Concentration | Year of Study | Reference |

| Forestry Workers (High Exposure) | USA | 200 | 6.40 ± 9.60 ng/mL (mean ± SD) | Not specified | [3] |

| Forestry Workers (Low Exposure) | USA | 52 | 5.27 ± 5.39 ng/mL (mean ± SD) | Not specified | [3] |

| Occupationally Exposed Adults | Various | Varies | 0.43 - 14 µg/g creatinine (B1669602) (median range) | 2004-2017 | [1] |

Experimental Protocols for Analysis

The accurate quantification of phenoxybenzoic acids in complex matrices requires robust and sensitive analytical methods. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Gas Chromatography-Mass Spectrometry (GC-MS) for Soil Samples

GC-MS is a highly sensitive and specific method for the analysis of 3-PBA in soil. A derivatization step is typically required to increase the volatility of the analyte.

Sample Preparation and Extraction:

-

Soil Extraction: Weigh 10 g of homogenized soil into a 50-mL centrifuge tube. Add 30 mL of an appropriate solvent (e.g., ammonium (B1175870) acetate (B1210297) buffer). Vortex for 1 minute, sonicate for 10 minutes, and centrifuge at 4500 rpm for 5 minutes[10].

-

Solid-Phase Extraction (SPE):

-

Derivatization:

-

Final Preparation: Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis[10].

GC-MS Instrumental Parameters:

-